N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride

Description

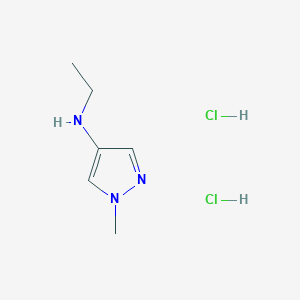

N-Ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole-derived compound characterized by a substituted amine group at the 4-position of the pyrazole ring, with ethyl and methyl groups at the 1-position. Its dihydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The compound’s molecular formula is C₆H₁₂Cl₂N₄ (inferred from structural analogs in and ), with an average molecular mass of 215.10 g/mol (approximated from similar dihydrochloride salts). Its structure facilitates hydrogen bonding and ionic interactions, critical for crystallinity and stability .

Properties

Molecular Formula |

C6H13Cl2N3 |

|---|---|

Molecular Weight |

198.09 g/mol |

IUPAC Name |

N-ethyl-1-methylpyrazol-4-amine;dihydrochloride |

InChI |

InChI=1S/C6H11N3.2ClH/c1-3-7-6-4-8-9(2)5-6;;/h4-5,7H,3H2,1-2H3;2*1H |

InChI Key |

SPSIFIVSAUCTTM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CN(N=C1)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the reaction of N-ethyl-1-methylpyrazol-4-amine with hydrochloric acid. The process can be summarized as follows:

Starting Materials: N-ethyl-1-methylpyrazol-4-amine and hydrochloric acid.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt.

Purification: The product is purified using recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry

N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride has been explored for its potential therapeutic effects. Its structure allows it to act as an inhibitor or modulator of specific enzymes and receptors, making it a candidate for drug development.

Key Findings:

- Antimicrobial Activity: Studies indicate that pyrazole derivatives exhibit antimicrobial properties, making them suitable for developing new antibiotics .

- Anticancer Potential: Research has shown that compounds similar to this compound can inhibit cancer cell growth, with some derivatives achieving low IC50 values in vitro, indicating strong anticancer activity .

Biological Research

In biological research, this compound is being investigated for its interactions with various biological targets.

Applications:

- Bioactive Molecule Studies: The compound may exhibit antifungal and antiviral properties, contributing to the development of new therapeutic agents.

- Mechanisms of Action: Research focuses on understanding how this compound interacts with cellular pathways, particularly in inhibiting enzyme activity related to metabolic processes .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of agrochemicals and specialty chemicals.

Industrial Uses:

- Agrochemical Production: The compound is utilized in synthesizing pesticides and herbicides.

- Dyes and Pigments: It plays a role in the formulation of dyes due to its reactive functional groups .

Case Study 1: Anticancer Activity

A study evaluated several pyrazole derivatives for their anticancer properties against various cancer cell lines. This compound demonstrated significant cytotoxicity against MDA-MB-453 cells, with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of pyrazole derivatives indicated that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride with four analogs, highlighting key differences in substituents, molecular weight, and properties:

Functional and Application Differences

- Solubility and Stability: The dihydrochloride salts (e.g., target compound and CAS 1063734-49-5) exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., CAS 127107-23-7) due to increased ionic character .

- Biological Activity : The fluoroethyl substituent in CAS 69843-13-6 () introduces metabolic resistance, making it favorable for drug design . In contrast, the azetidinyl group in CAS 1820651-25-9 may enhance blood-brain barrier penetration .

- Crystallinity : Hydrogen-bonding patterns, analyzed via SHELX () and ORTEP (), reveal that dihydrochloride salts form more stable crystal lattices than hydrochloride analogs, as seen in graph-set analyses () .

Research Findings and Implications

- Synthetic Utility : Dihydrochloride salts are preferred in pharmaceutical formulations for their stability under physiological conditions.

- Structure-Activity Relationships (SAR) : Ethyl and methyl groups at the 1-position (target compound) balance lipophilicity and solubility, whereas bulkier substituents (e.g., fluoroethyl) prioritize target binding affinity .

- Crystallographic Insights: Tools like SHELXL () confirm that hydrogen-bonding networks in dihydrochloride salts contribute to their low hygroscopicity compared to non-ionic analogs .

Biological Activity

N-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, and neurological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure, which is known for its diverse biological activities. The compound's molecular formula is CHClN, and it has a molecular weight of approximately 202.07 g/mol. The presence of the ethyl and methyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes. Notably, studies indicate that this compound may be effective against antibiotic-resistant strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

This compound has shown promise in anticancer research. In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 7.0 |

The observed cytotoxic effects are attributed to the induction of apoptosis in cancer cells, likely through the activation of caspase pathways . Further structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects.

Neurological Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties. Preliminary studies indicate its potential as an allosteric modulator of metabotropic glutamate receptors, which are critical in neurodegenerative disorders.

| Receptor | Effect |

|---|---|

| mGluR4 | Positive modulation |

| mGluR7 | Negative modulation |

| mGluR8 | Positive modulation |

These interactions may contribute to neuroprotective effects, making the compound a candidate for further investigation in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition at low concentrations.

- Cancer Cell Proliferation Study : In vivo experiments using murine models showed that treatment with this compound resulted in reduced tumor growth compared to control groups.

- Neuroprotection Assessment : Animal models subjected to neurotoxic agents displayed improved cognitive function when treated with this compound, indicating potential therapeutic benefits for neurodegenerative diseases.

Q & A

Q. What are the recommended methods for synthesizing N-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves alkylation of the pyrazole core followed by dihydrochloride salt formation. For pyrazole derivatives, a common approach is nucleophilic substitution at the pyrazole N-1 position using ethylating agents (e.g., ethyl iodide) under basic conditions. Subsequent treatment with HCl gas in anhydrous ethanol yields the dihydrochloride salt. Key considerations:

- Impurity Control : Monitor for byproducts like N-ethylation over-alkylation or residual solvents using HPLC with UV detection (≥98% purity threshold) .

- Salt Formation : Optimize stoichiometry (2:1 HCl:amine) and crystallization conditions (e.g., slow evaporation in ethanol/water) to avoid hygroscopicity issues .

Table 1 : Common Impurities and Mitigation Strategies

| Impurity Type | Detection Method | Removal Strategy |

|---|---|---|

| Unreacted starting material | TLC (silica, EtOAc) | Column chromatography (hexane:EtOAc) |

| Mono-hydrochloride salt | NMR (δ ~8.5 ppm NH) | Recrystallization (ethanol/HCl) |

Q. How should researchers characterize the dihydrochloride salt form of this compound?

- Methodological Answer : Use a multi-technique approach:

- X-ray Diffraction (XRD) : Confirm salt formation via unit cell parameters and Cl⁻ counterion positioning. For pyrazole derivatives, SHELXL refinement (SHELX-2018) is recommended for high-resolution structures .

- Thermogravimetric Analysis (TGA) : Verify dehydration steps (e.g., loss of HCl or water) between 100–200°C .

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC. The N-ethyl group typically resonates at δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving hydrogen-bonding networks in this compound?

- Methodological Answer : Hydrogen-bonding patterns in pyrazole dihydrochlorides often form R₂²(8) motifs (Etter’s graph set notation). For analysis:

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, highlighting H-bond donor-acceptor distances (e.g., N–H···Cl, ~2.8–3.2 Å) .

- SHELXD : Use dual-space methods for phase determination in cases of twinning or disorder .

Example : In related dihydrochlorides, NH protons form bifurcated bonds with Cl⁻ and adjacent pyrazole N atoms, creating layered supramolecular architectures .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be systematically analyzed?

- Methodological Answer : Resolve discrepancies via:

- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of N-ethyl groups) causing peak splitting at variable temperatures .

- DFT Calculations : Compare experimental XRD bond lengths/angles with B3LYP/6-31G(d) optimized geometries. For example, deviations >0.05 Å in C–N bonds may indicate protonation-induced resonance changes .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-Cl]⁺ and isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratio) to rule out adduct formation .

Q. What supramolecular interactions dominate in solid-state packing, and how do they influence solubility?

- Methodological Answer : Pyrazole dihydrochlorides exhibit:

- π-π Stacking : Inter-ring distances of 3.5–4.0 Å between parallel pyrazole planes, reducing aqueous solubility.

- Ion-Dipole Interactions : Cl⁻···H–C (methyl/ethyl) contacts (~3.0 Å) enhance lattice stability.

Experimental Design : - Conduct solubility assays in buffered solutions (pH 1–7) to correlate H-bond density with dissolution rates.

- Use Cambridge Structural Database (CSD) queries to compare packing coefficients (0.70–0.75 typical for dihydrochlorides) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the dihydrochloride salt?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.